



Synthesis Protocols for High-Purity C.I. Pigment **Red 170**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PIGMENT RED 170	
Cat. No.:	B1581009	Get Quote

Application Note

Introduction

C.I. **Pigment Red 170** is a high-performance monoazo pigment prized for its vibrant bluish-red shade, excellent lightfastness, and thermal stability.[1][2] Chemically known as 4-[(4carbamoylphenyl)diazenyl]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, it finds extensive application in demanding sectors including automotive coatings, industrial paints, high-grade printing inks, and plastics.[1][2][3] The synthesis of **Pigment Red 170** involves a two-step process: the diazotization of a primary aromatic amine, 4-aminobenzamide, followed by an azo coupling reaction with a coupling component, Naphthol AS-PH.[1][2][4] The initially formed α-crystalline phase is typically converted to the more stable and desirable y-phase through a post-synthesis hydrothermal treatment.[2][4][5] This document provides detailed experimental protocols for the synthesis of high-purity **Pigment Red 170**, including the final conversion to the y-phase, and methods for its characterization.

Key Reaction Parameters

The synthesis of **Pigment Red 170** is governed by several critical parameters that influence the yield, purity, and final properties of the pigment. Careful control of these parameters is essential for achieving a high-quality product.



Parameter	Value/Range	Significance
Diazotization		
Reactant 1	4-Aminobenzamide	Primary aromatic amine
Reactant 2	Sodium Nitrite	Diazotizing agent
Acid	Hydrochloric Acid	Catalyst and pH control
Temperature	0 - 5 °C	Prevents decomposition of the diazonium salt
Azo Coupling		
Reactant 1	Diazonium Salt of 4- Aminobenzamide	Electrophile
Reactant 2	Naphthol AS-PH	Coupling Component
рН	4.0 - 6.0	Influences the rate and position of coupling
Temperature	10 - 25 °C	Controls reaction rate and crystal growth
Phase Conversion		
Treatment	Hydrothermal	Converts α -phase to stable γ -phase
Temperature	130 - 150 °C	Drives the crystalline phase transition[2][4][5]
Duration	90 - 180 minutes	Ensures complete conversion to the γ-phase[5]

Experimental Protocols

Materials

• 4-Aminobenzamide (Red Base DB-70, ≥99% purity)[5]



- 3-Hydroxy-N-(2-ethoxyphenyl)-2-naphthalenecarboxamide (Naphthol AS-PH, ≥98.5% purity)
 [5]
- Concentrated Hydrochloric Acid (36%)[5]
- Sodium Nitrite (NaNO₂)
- Sodium Hydroxide (NaOH)
- Glacial Acetic Acid[5]
- Deionized Water
- Ice

Protocol 1: Diazotization of 4-Aminobenzamide

- In a 1 L beaker, suspend 4-aminobenzamide in deionized water.
- Add concentrated hydrochloric acid to dissolve the amine. The solution should be acidic.
- Cool the solution to 0-5 °C in an ice bath with constant stirring.
- In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.
- Slowly add the sodium nitrite solution to the cold amine solution, ensuring the temperature remains between 0-5 °C.
- Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution is the diazonium salt of 4-aminobenzamide.

Protocol 2: Preparation of the Coupling Component Solution

- In a 500 mL beaker, add 32.5 g (0.105 mol) of Naphthol AS-PH to 200 mL of deionized water. [5]
- While stirring, add 10.5 g of sodium hydroxide to the suspension.[5]



- Heat the mixture to 65 °C with continuous stirring until the Naphthol AS-PH is completely dissolved, forming a clear solution.[5]
- Cool the solution to room temperature.

Protocol 3: Azo Coupling Reaction

- To the freshly prepared, cold diazonium salt solution from Protocol 1, slowly add the Naphthol AS-PH solution from Protocol 2 over a period of approximately 120 minutes.
- Maintain the temperature of the reaction mixture between 10-25 °C and the pH at approximately 4.6.[5] The pH can be adjusted using a buffer solution or dilute sodium hydroxide/acetic acid.
- A red precipitate of **Pigment Red 170** in its α -crystalline form will form immediately.
- Continue stirring the suspension for an additional 2 hours at the same temperature to ensure the reaction goes to completion.

Protocol 4: Purification of the Crude Pigment

- Filter the crude **Pigment Red 170** suspension using a Buchner funnel.
- Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH 7).[5] This removes unreacted salts and other water-soluble impurities.
- For higher purity, the filter cake can be re-slurried in a suitable organic solvent, such as ethanol or isobutanol, heated, and then filtered again to remove organic impurities.[6]
- Dry the purified pigment in an oven at 80 °C.[5]

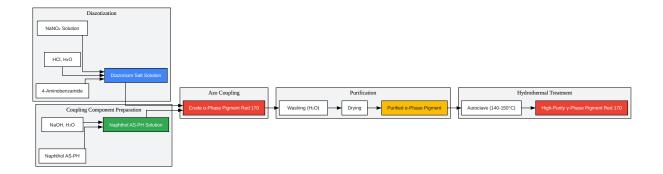
Protocol 5: Hydrothermal Treatment for y-Phase Conversion

- Transfer the wet filter cake of the purified α-phase Pigment Red 170 to a laboratory-scale autoclave.[5][7]
- Add a sufficient amount of deionized water to create a slurry.[5]



- Seal the autoclave and heat it to 140-150 °C.[5] The pressure inside the autoclave will increase due to the steam.
- Maintain this temperature for 90 to 180 minutes. A treatment at 150 °C for 90 minutes or 140
 °C for 180 minutes is reported to achieve complete conversion to the y-phase.[5]
- Allow the autoclave to cool down to room temperature.
- Filter the resulting y-phase Pigment Red 170.
- Wash the filter cake with deionized water and dry it in an oven at 80 °C.[5]

Visualization of the Synthesis Workflow





Click to download full resolution via product page

Caption: Workflow for the synthesis of high-purity y-phase **Pigment Red 170**.

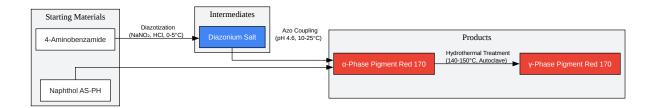
Data Presentation

Expected Properties and Purity of Synthesized Pigment Red 170

Property	Specification	Method
Physical Appearance	Fine Red Powder	Visual Inspection
Crystalline Phase	y-phase	X-Ray Diffraction (XRD)
Purity	≥ 98%	High-Performance Liquid Chromatography (HPLC)
Tinctorial Strength	100-105% (relative to standard)	Colorimetric Analysis
Heat Resistance	Up to 280 °C	Thermogravimetric Analysis (TGA)
Light Fastness	7-8 (on a scale of 1-8)	Xenon Arc Lamp Weathering
Water Soluble Matter	≤ 1.0%	Gravimetric Analysis

Signaling Pathway Diagram (Chemical Transformation)





Click to download full resolution via product page

Caption: Chemical transformation pathway for **Pigment Red 170** synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. PIGMENT RED 170 Ataman Kimya [atamanchemicals.com]
- 2. Pigment Red 170 SY Chemical Co., Ltd. [sypigment.com]
- 3. China Pigment Red 170 F5RK / CAS 2786-76-7 factory and manufacturers | Precise Color [precisechem.com]
- 4. Naphthol Red Wikipedia [en.wikipedia.org]
- 5. Preparation of γ-phase pigment Red 170 through hydrothermal treatment and kaolin coating modification PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1658336B1 Mixed crystals comprising ci pigment red 170 derivatives Google Patents [patents.google.com]
- 7. techinstro.com [techinstro.com]
- To cite this document: BenchChem. [Synthesis Protocols for High-Purity C.I. Pigment Red 170]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1581009#synthesis-protocols-for-high-purity-pigment-red-170]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com